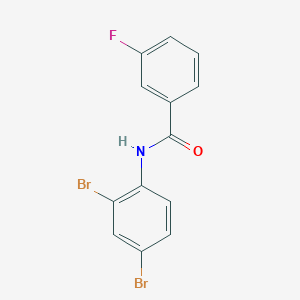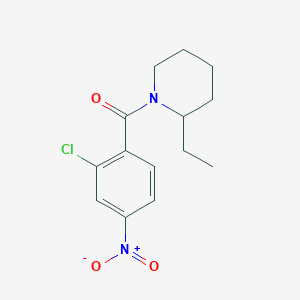
(4Z)-4-benzylidene-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-benzylidene-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a benzylidene group, a methyl-nitrophenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-benzylidene-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one typically involves the reaction of 4-methyl-3-nitrophenyl isocyanate with benzaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-benzylidene-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, such as amines and alcohols, leading to the formation of substituted products.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The benzylidene group can undergo oxidation to form benzaldehyde derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols, and conditions involving mild heating or room temperature.
Reduction: Reagents like hydrogen gas with a palladium catalyst, or sodium borohydride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted oxazole derivatives.
Reduction: Amino-substituted oxazole derivatives.
Oxidation: Benzaldehyde derivatives.
Scientific Research Applications
(4Z)-4-benzylidene-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as biocompatible polymers and coatings.
Mechanism of Action
The mechanism of action of (4Z)-4-benzylidene-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one involves its interaction with nucleophiles, such as hydroxyl groups and amines. This interaction follows a nucleophilic substitution pathway, where the hydroxyl group of the compound is replaced by the nucleophile, leading to the formation of substituted products. The compound’s nitro group can also undergo reduction to form an amino group, which can further participate in various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-nitrophenyl isocyanate: Shares the nitrophenyl group but lacks the oxazole ring.
4-Nitrophenyl isocyanate: Similar in structure but with a nitrophenyl group instead of a methyl-nitrophenyl group.
Uniqueness
(4Z)-4-benzylidene-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one is unique due to its combination of a benzylidene group, a methyl-nitrophenyl group, and an oxazole ring.
Properties
Molecular Formula |
C17H12N2O4 |
|---|---|
Molecular Weight |
308.29 g/mol |
IUPAC Name |
(4Z)-4-benzylidene-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H12N2O4/c1-11-7-8-13(10-15(11)19(21)22)16-18-14(17(20)23-16)9-12-5-3-2-4-6-12/h2-10H,1H3/b14-9- |
InChI Key |
YLDZSPWGWMHEOL-ZROIWOOFSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=N/C(=C\C3=CC=CC=C3)/C(=O)O2)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=CC3=CC=CC=C3)C(=O)O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B11692092.png)
![(4Z)-4-[(2-bromophenyl)methylidene]-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B11692094.png)
![2-[(E)-{2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-methoxyphenol](/img/structure/B11692098.png)

![N-(2-{2-[2-(benzoylamino)ethoxy]ethoxy}ethyl)benzamide](/img/structure/B11692101.png)
![(4E)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692106.png)
![N-[(2-chlorophenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11692113.png)
![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(furan-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B11692119.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11692125.png)

![N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide](/img/structure/B11692136.png)

![2,2'-{oxybis[benzene-4,1-diyl(1,3-dioxo-1,3-dihydro-2H-isoindole-2,5-diyl)carbonylimino]}dibenzoic acid](/img/structure/B11692155.png)
